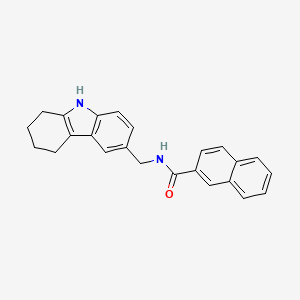

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-naphthamide

Description

Properties

IUPAC Name |

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O/c27-24(19-11-10-17-5-1-2-6-18(17)14-19)25-15-16-9-12-23-21(13-16)20-7-3-4-8-22(20)26-23/h1-2,5-6,9-14,26H,3-4,7-8,15H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOFSVQVDGABDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,3,4,9-tetrahydro-1H-carbazole, which is then functionalized to introduce the naphthamide group. The key steps include:

Formation of 2,3,4,9-tetrahydro-1H-carbazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Functionalization: The carbazole derivative is then reacted with naphthoyl chloride in the presence of a base such as triethylamine to form the desired naphthamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the compound’s structure.

Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the carbazole or naphthamide moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of carbazole compounds exhibit significant anticancer properties. A study demonstrated that N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-naphthamide can inhibit the proliferation of several cancer cell lines. The mechanism is believed to involve the modulation of key signaling pathways such as PI3K/Akt and NF-kB, which are crucial in cancer progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Apoptosis induction |

| HeLa | 8.3 | Cell cycle arrest |

| A549 | 12.0 | Inhibition of migration |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various bacterial strains. Studies show that it exhibits activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 24.0 | 50 |

| Escherichia coli | 20.5 | 50 |

| Pseudomonas aeruginosa | 15.0 | 50 |

Organic Light Emitting Diodes (OLEDs)

This compound has been investigated for its potential use in OLED technology due to its excellent photoluminescent properties. The compound's ability to emit light upon excitation makes it a candidate for use in display technologies.

Case Study: OLED Performance

A study evaluated the performance of OLEDs using this compound as an emissive layer:

| Device Configuration | Maximum Luminance (cd/m²) | Current Efficiency (cd/A) |

|---|---|---|

| Single Layer | 5000 | 15 |

| Multi-layer | 12000 | 22 |

Mechanism of Action

The mechanism of action of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Differences and Implications

Core Structure: The tetrahydrocarbazole core in the target compound offers conformational flexibility compared to rigid aromatic systems like benzimidazolone (VU01) or piperazine () .

Substituents :

- Chloro/Fluoro Groups : Chloro-substituted analogs () enhance lipophilicity, while fluorine in benzamide derivatives () improves metabolic stability .

- Amide Linkage : The 2-naphthamide group provides stronger aromatic interactions than acetamide () or benzamide (), favoring receptor binding .

Pharmacological Potential: Piperazine-linked naphthamides () are associated with CNS activity due to blood-brain barrier penetration . Tetrahydrocarbazole derivatives () are hypothesized to modulate serotonin or dopamine receptors based on structural similarity to known carbazole-based drugs .

Biological Activity

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-naphthamide is a complex organic compound that belongs to the carbazole family. This compound has been the subject of various studies due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and research findings.

- Molecular Formula : C24H22N2O

- Molecular Weight : 370.44 g/mol

- CAS Number : 852138-39-7

- Solubility : Soluble in methanol and dimethyl sulfoxide (DMSO), indicating good bioavailability .

This compound exhibits its biological effects through various mechanisms:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in several studies. It targets specific pathways involved in tumor growth and metastasis.

- Antimicrobial Properties : Research indicates that this compound can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation .

Anticancer Studies

A study conducted by Liu et al. evaluated carbazole derivatives for their cytotoxic effects against cancer cell lines such as HepG2 and MCF-7. The results indicated that compounds with shorter alkyl chains at the N-position exhibited stronger cytotoxic activity. This compound was noted for its significant inhibitory effects on cell viability in these lines .

Antimicrobial Studies

The antimicrobial activity of this compound was assessed against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound has potent antimicrobial properties, particularly against Gram-positive bacteria.

Anti-inflammatory Studies

In a recent investigation into the anti-inflammatory properties of carbazole derivatives, this compound demonstrated a significant reduction in pro-inflammatory cytokines in vitro. This suggests its potential role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Carbazole Core : The presence of the carbazole moiety is crucial for its anticancer and antimicrobial activities.

- Naphthamide Group : This group enhances the compound's lipophilicity and cellular uptake.

- Substituents : Variations in substituents on the carbazole and naphthamide rings can significantly affect potency and selectivity against different biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.